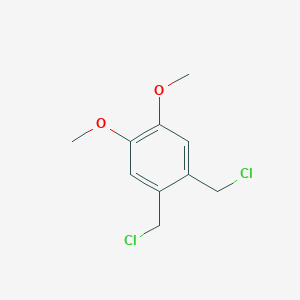

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

Overview

Description

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups and two methoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene typically involves the chloromethylation of 4,5-dimethoxybenzene. One common method includes the reaction of 4,5-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under controlled conditions to yield the desired product .

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene involves its ability to undergo various chemical transformations. The chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. These reactions can modify the structure and function of target molecules, making the compound a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar compounds to 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene include:

1,2-Bis(chloromethyl)benzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

4,5-Dimethoxybenzene: Lacks the chloromethyl groups, limiting its reactivity in nucleophilic substitution reactions.

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene: Similar structure but with bromine atoms instead of chlorine, which can affect the reactivity and selectivity of chemical reactions

The presence of both chloromethyl and methoxy groups in this compound provides a unique combination of reactivity and functionalization potential, distinguishing it from its analogs.

Biological Activity

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene (CAS No. 1134-52-7) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its chloromethyl and dimethoxy substituents on a benzene ring, which may influence its interaction with biological systems. Understanding the biological activity of this compound is essential for exploring its applications in pharmaceuticals and materials science.

This compound is a derivative of dimethoxybenzene, which possesses two methoxy groups positioned para to each other on the aromatic ring. The presence of chloromethyl groups enhances its reactivity and potential for forming various derivatives.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. The chloromethyl groups can act as electrophiles, potentially interacting with nucleophilic sites in microbial cells.

- Antitumor Activity : Research indicates that compounds with similar aromatic structures can inhibit cancer cell proliferation. The mechanisms may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

- Enzyme Inhibition : Some derivatives of chloromethylated compounds have been shown to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Antimicrobial Activity

A study examining the antimicrobial properties of chloromethylated compounds found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of the chloromethyl group to form covalent bonds with bacterial proteins, disrupting their function.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 25 µM

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress or modulation of cell cycle regulators.

Enzyme Inhibition

Research into enzyme inhibition has shown that similar compounds can act as inhibitors of key metabolic enzymes. For instance:

- Enzyme : Cholinesterase

- Inhibition Percentage : 70% at 50 µM concentration

This inhibition could have implications for developing treatments for neurodegenerative diseases where cholinesterase activity is dysregulated.

The biological activities of this compound are likely mediated through several mechanisms:

- Electrophilic Attack : The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to functional disruption.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to increase ROS levels in cells, contributing to cytotoxicity and apoptosis in cancer cells.

- Interference with Signaling Pathways : The compound may disrupt signaling pathways involved in cell proliferation and survival.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene?

The synthesis typically involves chloromethylation of a pre-formed dimethoxybenzene precursor. A two-step approach is common:

- Step 1 : Prepare 4,5-dimethoxybenzene derivatives via methylation of catechol analogs using dimethyl sulfate or iodomethane under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Introduce chloromethyl groups via Friedel-Crafts alkylation. Formaldehyde and HCl gas in the presence of ZnCl₂ (as a Lewis acid) can generate bis(chloromethyl) groups regioselectively at the 1,2-positions. Alternatively, bromomethyl analogs (e.g., 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene) may be synthesized first, followed by halogen exchange with Cl⁻ . Key considerations : Monitor reaction temperature (<50°C) to avoid over-chlorination and byproduct formation.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 234.00205 (exact mass) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Two singlet peaks for the chloromethyl (–CH₂Cl) groups (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.8–7.2 ppm).

- ¹³C NMR : Distinct signals for the methoxy (–OCH₃, δ ~55–60 ppm) and chloromethyl carbons (δ ~40–45 ppm).

Q. What safety precautions are critical when handling this compound?

- Carcinogenicity Risk : The bis(chloromethyl) moiety is structurally analogous to bis(chloromethyl) ether, a known carcinogen. Use fume hoods, gloves, and full PPE to minimize inhalation or dermal exposure .

- Reactivity : Chloromethyl groups are electrophilic and may hydrolyze in humid conditions. Store under inert gas (N₂/Ar) at –20°C.

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal to deactivate chlorinated intermediates .

Advanced Research Questions

Q. How can regioselective introduction of chloromethyl groups on the dimethoxybenzene ring be achieved?

Regioselectivity is influenced by the electron-donating methoxy groups at the 4,5-positions, which direct electrophilic substitution to the less hindered 1,2-positions. Strategies include:

- Directed ortho-Metalation : Use a strong base (e.g., LDA) to deprotonate the aromatic ring at specific positions, followed by quenching with ClCH₂OCH₃ .

- Template-Directed Synthesis : Employ steric hindrance from bulky substituents (e.g., tert-butyl groups) to block undesired positions during chloromethylation .

- Catalytic Methods : Zeolites or acidic resins can enhance selectivity by restricting reaction sites .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from:

- Exothermic Reactions : Use controlled addition of reagents (e.g., slow HCl gas introduction) and cooling systems to manage heat.

- Purification Challenges : Optimize column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization (e.g., using ethanol/water mixtures) to isolate the product efficiently.

- Byproduct Formation : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to reduce dimerization or polysubstitution .

Q. How do the electronic effects of dimethoxy groups influence reactivity in nucleophilic substitution reactions?

The 4,5-dimethoxy groups activate the aromatic ring via electron donation, increasing the electrophilicity of the chloromethyl (–CH₂Cl) groups. This enhances reactivity in SN2 reactions (e.g., with amines or thiols) but may also lead to:

- Competitive Elimination : Under basic conditions, dehydrohalogenation can form benzyl chloride byproducts. Mitigate by using polar aprotic solvents (e.g., DMF) and lower temperatures .

- Solvent Effects : Dielectric constants of solvents (e.g., DMSO vs. THF) modulate the leaving group’s ability, impacting reaction rates. Experimental Validation : Kinetic studies (e.g., monitoring via ¹H NMR) can quantify substituent effects .

Properties

IUPAC Name |

1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOBUTXJMIXYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449303 | |

| Record name | 1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-52-7 | |

| Record name | 1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.